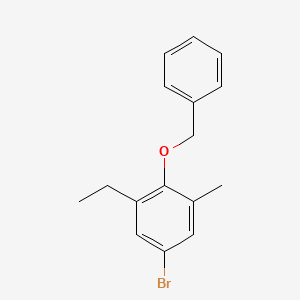
2-Methyl-4-(2-morpholinoethoxy)benzoic acid
描述
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-hydroxybenzoic acid and morpholine.
Etherification: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid is etherified with 2-chloroethylmorpholine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
2-Methyl-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
科学研究应用
2-Methyl-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoic acid moiety may also play a role in binding to target proteins or other biomolecules.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(2-piperidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-pyrrolidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-piperazin-4-yl-ethoxy)-benzoic acid
Uniqueness
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
2-methyl-4-(2-morpholin-4-ylethoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-11-10-12(2-3-13(11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17) |
InChI 键 |
AWWGZWCSHZJLJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCN2CCOCC2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


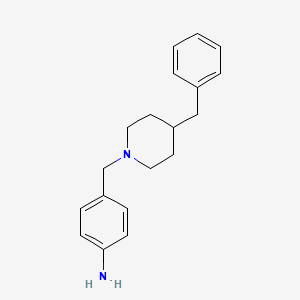



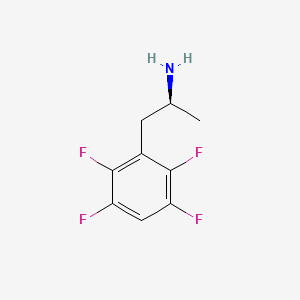
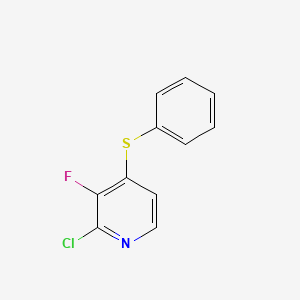


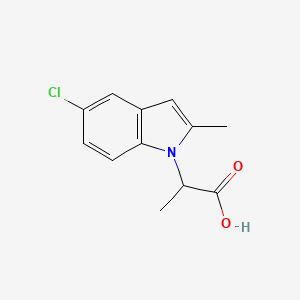

![(1S,4S)-5-(1-Trifluoromethyl-cyclopropanecarbonyl)-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one](/img/structure/B8417839.png)
